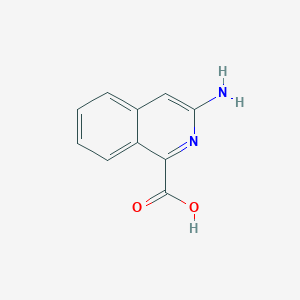

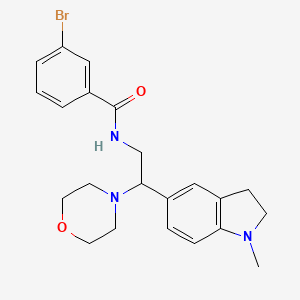

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

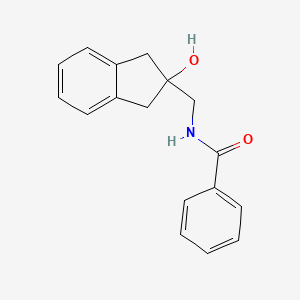

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained attention in the field of scientific research. It is commonly referred to as PPQ and is known for its potential applications in various areas of research.

Aplicaciones Científicas De Investigación

Heteroannulation of Chromene Derivatives

A study explores the synthesis of chromeno[4,3-e]indazolone, chromeno[4,3-f]quinazoline, and pyrano[3,2-c]chromene derivatives from pentane-2,4-dione and 3-ethoxycarbonylcoumarin, highlighting the chemical versatility and potential for generating complex molecular structures from quinazoline derivatives (Mahmoud et al., 2009).

Inhibition Studies

Research on 3-phenylsulfonylquinazoline-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase offers insight into the therapeutic applications of quinazoline derivatives, particularly in cardiovascular diseases. The study discusses the structure-activity relationships and molecular modeling, emphasizing the compound's interaction with hydrophobic pockets and active sites of enzymes (Fukami et al., 2000).

Green Chemistry Approaches

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst, as well as other solvent-free methods, demonstrates green chemistry approaches to synthesizing these compounds. These studies highlight the environmental benefits and the potential for efficient, sustainable production methods for quinazoline derivatives (Patil et al., 2009), (Mizuno et al., 2007).

Comparative Synthetic Approaches

A comparative study of synthetic approaches to 1-arylmethylenepyrazino[2,1-b]quinazoline-3,6-diones illustrates the exploration of different methods to optimize the synthesis of complex quinazoline derivatives. This research could be valuable for developing more efficient and versatile synthetic routes for related compounds (Cledera et al., 1998).

Propiedades

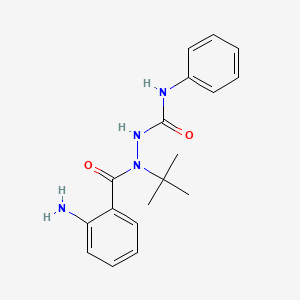

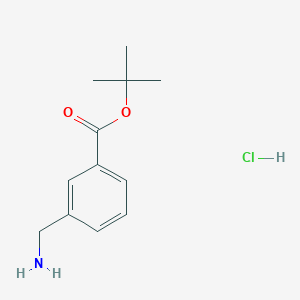

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-phenylpiperazine-1-carboxylic acid with 3-pentanone to form 4-phenylpiperazine-1-carbonyl-3-pentanone. This intermediate is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "4-phenylpiperazine-1-carboxylic acid", "3-pentanone", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 4-phenylpiperazine-1-carboxylic acid with 3-pentanone using a suitable condensing agent such as EDCI or DCC to form 4-phenylpiperazine-1-carbonyl-3-pentanone.", "Step 2: Reaction of 4-phenylpiperazine-1-carbonyl-3-pentanone with anthranilic acid in the presence of a suitable catalyst such as triethylamine to form 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione.", "Step 3: Purification of the target compound using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

892265-58-6 |

Nombre del producto |

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C24H28N4O3 |

Peso molecular |

420.513 |

Nombre IUPAC |

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H28N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31) |

Clave InChI |

IJOQYHBNFCQBHR-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

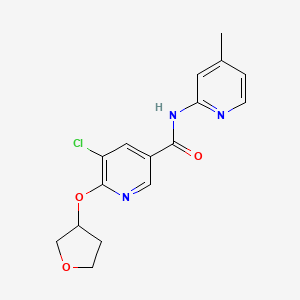

![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)

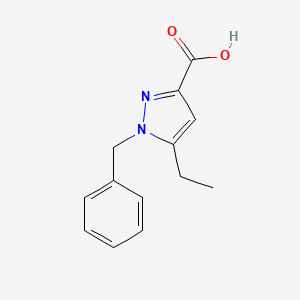

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)